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Compound of Interest

Compound Name: SR14150

Cat. No.: B1681994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles and analgesic

efficacy of two moderately selective nociceptin/orphanin FQ (NOP) receptor agonists, SR14150
and SR16835, in the context of chronic pain models. The information presented is compiled

from preclinical studies to assist researchers in understanding the distinct mechanisms and

potential therapeutic applications of these compounds.

Introduction
SR14150 and SR16835 are two investigational compounds that have been evaluated for their

potential in treating chronic pain. Both molecules act on the NOP receptor system, which is

known to play a complex role in pain modulation. However, their distinct pharmacological

profiles at both the NOP and µ-opioid receptors (MOR) result in different effects in chronic pain

states. This guide summarizes the key experimental findings to highlight these differences.

In Vitro Pharmacological Profile
The foundational differences between SR14150 and SR16835 are evident in their in vitro

receptor binding and functional activities. SR14150 exhibits a bifunctional profile as a partial

agonist at both NOP and µ-opioid receptors, whereas SR16835 is a more selective full agonist

at the NOP receptor with only weak partial agonism at the µ-opioid receptor.[1][2][3]
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Compound
NOP
Receptor
Affinity (Ki)

NOP
Receptor
Activity

µ-Opioid
Receptor
(MOR)
Affinity

MOR
Activity

NOP vs.
MOR
Selectivity

SR14150 1.5 nM[4]

Partial

Agonist[1][3]

[4]

High

Affinity[4]

Partial

Agonist[1][3]

[4]

20-fold[2][3]

[4]

SR16835

Lower Affinity

than

SR14150[4]

Full

Agonist[1][4]

Low

Efficacy[1][4]

Weak Partial

Agonist[2]
7-fold[2]

In Vivo Efficacy in a Chronic Neuropathic Pain
Model
The differential effects of SR14150 and SR16835 are particularly pronounced in in vivo studies

using the spinal nerve ligation (SNL) model in mice, a well-established model of chronic

neuropathic pain.

In SNL mice, SR14150 demonstrated an increase in tail-flick latency, indicating an

antinociceptive effect against thermal stimuli.[1][4] This effect was blocked by the opioid

antagonist naloxone, confirming that it is mediated by the µ-opioid receptor.[1][4] In contrast,

SR16835 had no significant effect on tail-flick latency in these animals.[1][4]

Both SR14150 and SR16835 showed significant antiallodynic activity, reducing mechanical

hypersensitivity in SNL mice.[1][4] Notably, this effect for both compounds was completely

blocked by the NOP receptor antagonist SB-612111 and was unaffected by naloxone.[1][4][5]

This indicates that the relief from mechanical allodynia is mediated through the NOP receptor

system for both compounds.
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Compound

Effect on
Thermal
Nociception
(Tail-Flick)

Receptor
Mediator
(Thermal)

Effect on
Mechanical
Allodynia (von
Frey)

Receptor
Mediator
(Mechanical)

SR14150

Antinociceptive

(Increased

Latency)[1][4]

µ-Opioid

Receptor[1][4]

Antiallodynic

(Increased

Withdrawal

Threshold)[1][4]

NOP Receptor[1]

[4][5]

SR16835 No Effect[1][4] N/A

Antiallodynic

(Increased

Withdrawal

Threshold)[1][4]

NOP Receptor[1]

[4][5]

Signaling Pathways and Mechanism of Action
The distinct in vivo effects of SR14150 and SR16835 in chronic pain highlight the differential

roles of the NOP and µ-opioid systems. The data suggest that in a chronic pain state, an

upregulation of the NOP system in the spinal cord may lead to NOP receptor-mediated

antiallodynia.[4]

SR14150 Action

SR16835 Action

SR14150
µ-Opioid Receptor (MOR)

Partial Agonist

NOP Receptor
Partial Agonist

Thermal Antinociception
(Naloxone-Reversible)

Mechanical Antiallodynia
(SB-612111-Reversible)

SR16835 NOP Receptor
Full Agonist

Mechanical Antiallodynia
(SB-612111-Reversible)
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Click to download full resolution via product page

Caption: Receptor activation and resulting analgesic effects of SR14150 and SR16835.

The dual agonism of SR14150 allows it to engage both MOR-mediated thermal antinociception

and NOP-mediated mechanical antiallodynia. In contrast, SR16835's activity is primarily

focused on the NOP receptor, leading to a selective effect on mechanical allodynia in this

chronic pain model.

Experimental Protocols
The following methodologies were employed in the key comparative studies.

Model: Spinal Nerve Ligation (SNL)[4]

Species: Mice[4]

Procedure: The L5 spinal nerve is isolated and tightly ligated with silk suture. This procedure

induces a state of chronic mechanical allodynia and thermal hyperalgesia in the ipsilateral

hind paw, mimicking symptoms of neuropathic pain.

Mechanical Allodynia Assessment:

Method: von Frey Filaments using the up-down method.[4]

Procedure: Animals are placed on a wire mesh platform. Calibrated von Frey filaments

with increasing buckling weights are applied to the plantar surface of the hind paw to

determine the paw withdrawal threshold. A lower threshold indicates increased mechanical

sensitivity (allodynia).

Thermal Nociception Assessment:

Method: Tail-flick assay.[4]

Procedure: A focused beam of radiant heat is applied to the ventral surface of the tail. The

latency to flick the tail away from the heat source is measured as an indicator of thermal

pain sensitivity. An increased latency suggests an antinociceptive effect.
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Compounds: SR14150, SR16835, Morphine (positive control), Naloxone (MOR antagonist),

SB-612111 (NOP antagonist).[4]

Route of Administration: Subcutaneous (s.c.) injection.[4]

Dosing:

SR14150: 3–10 mg/kg

SR16835: 10–30 mg/kg

Antagonists were administered 10 minutes prior to the agonist injection.[4]

Experimental Setup

Behavioral Assessment (60 min post-injection)

Spinal Nerve Ligation (SNL)
Surgery in Mice

Development of
Chronic Neuropathic Pain

Drug Administration (s.c.)
- SR14150 / SR16835

- Antagonists (Naloxone / SB-612111)

Mechanical Allodynia
(von Frey Test)

Thermal Nociception
(Tail-Flick Test)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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